![molecular formula C25H18N2O2S B2768627 N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-methoxy-2-naphthamide CAS No. 2034602-29-2](/img/structure/B2768627.png)

N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-methoxy-2-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

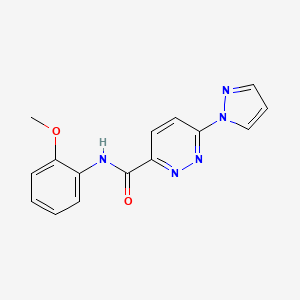

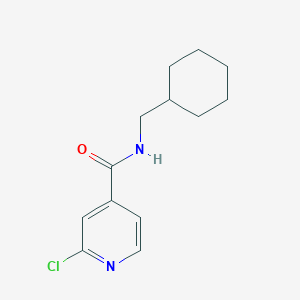

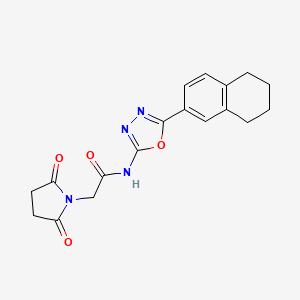

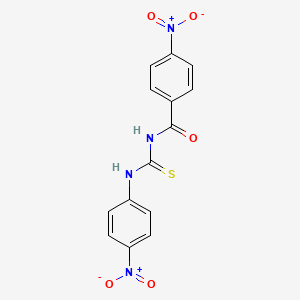

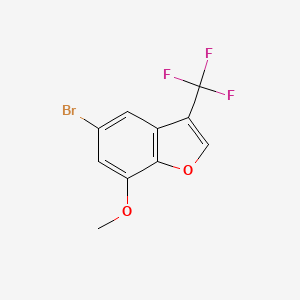

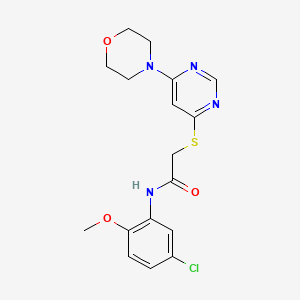

The compound “N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-methoxy-2-naphthamide” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound with a fusion of benzene and thiazole .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques provide information about the functional groups present in the molecule and their arrangement.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve nucleophilic substitution reactions . The benzothiazole moiety is synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus . The molecular weight can be determined using mass spectrometry .Scientific Research Applications

- Recent research has focused on the synthesis of benzothiazole-based anti-tubercular compounds. These derivatives have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs. Their better inhibition potency against the tuberculosis-causing bacterium highlights their potential as anti-TB agents.

- Benzothiazole derivatives have been explored as antimicrobial agents. For instance, they exhibit antimicrobial activity against various pathogens, including bacteria and fungi . Their potential in combating infections makes them an interesting area of study.

- Some benzothiazole derivatives have demonstrated anticancer properties. Researchers have investigated their effects on cancer cell lines, exploring their potential as chemotherapeutic agents . Further studies are needed to understand their mechanisms of action and optimize their efficacy.

- Benzothiazole compounds have been evaluated for their anti-inflammatory effects. These molecules may modulate inflammatory pathways and hold promise as therapeutic agents for conditions involving inflammation .

- Hydrazonylsulfones, including benzothiazole-based derivatives, have been studied as optical materials. Their unique structural features contribute to interesting optical properties, making them relevant for applications in optoelectronics and photonics .

- Researchers have employed QSAR modeling to correlate the physicochemical properties of benzothiazole derivatives with their biological activity . Understanding these relationships can guide the design of more potent compounds.

Anti-Tubercular Activity

Antimicrobial Properties

Anticancer Potential

Anti-Inflammatory Applications

Hybrid Materials and Optical Properties

Quantitative Structure-Activity Relationship (QSAR) Studies

Future Directions

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . They have also been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth of microorganisms by inhibiting folic acid production . They have also been found to interact with DNA and strongly inhibit topoisomerase I .

Biochemical Pathways

For instance, they can inhibit the synthesis of folic acid, a crucial component for the growth and reproduction of bacteria .

Pharmacokinetics

One study showed that similar benzothiazole derivatives exhibited favourable pharmacokinetic profiles .

Result of Action

Benzothiazole derivatives have been found to induce s phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other substances can affect the action of similar compounds .

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N2O2S/c1-29-23-19-10-3-2-7-16(19)13-14-20(23)24(28)26-18-9-6-8-17(15-18)25-27-21-11-4-5-12-22(21)30-25/h2-15H,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNISKYPXHBUYPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=CC=CC=C21)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-methoxy-2-naphthamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2768545.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2768547.png)

![3-benzyl-9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2768553.png)

![3-Methyl-8-thiabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B2768558.png)

![6-Amino-5-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2768565.png)

![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2768566.png)

![N-[2-(4-{1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine](/img/structure/B2768567.png)